molecular formula C25H27ClN2O3 B11310965 N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11310965
M. Wt: 438.9 g/mol
InChI Key: SGGDEHCXUMXTID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a chromene core, a piperidine ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor such as a hydroxyacetophenone derivative.

    Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with an appropriate electrophile.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is attached through a Friedel-Crafts acylation reaction, using a chlorobenzene derivative and a suitable acylating agent.

    Final Coupling Step: The final step involves coupling the intermediate compounds to form the target molecule, often using amide bond formation techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the chromene core, converting it to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorophenyl group and the piperidine ring, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

    Oxidation: N-oxide derivatives of the piperidine ring.

    Reduction: Hydroxyl derivatives of the chromene core.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Pharmacology: The compound is investigated for its interactions with various biological targets, including receptors and enzymes.

    Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biology: The compound is used in studies related to cell signaling pathways and molecular mechanisms of disease.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target receptors such as G-protein coupled receptors (GPCRs) or ion channels, modulating their activity.

    Pathways Involved: It can influence signaling pathways such as the MAPK/ERK pathway, leading to changes in cellular functions like proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Similar Compounds

  • **N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide shares similarities with other piperidine and chromene derivatives, such as:
    • Piperidine derivatives used in pharmaceuticals.
    • Chromene derivatives with antioxidant properties.

Uniqueness

    Structural Uniqueness: The combination of a chromene core, piperidine ring, and chlorophenyl group in a single molecule is unique, providing distinct chemical and biological properties.

    Functional Uniqueness: Its ability to interact with multiple biological targets and modulate various signaling pathways sets it apart from other similar compounds.

Properties

Molecular Formula

C25H27ClN2O3

Molecular Weight

438.9 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)-2-piperidin-1-ylethyl]-5,7-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C25H27ClN2O3/c1-16-12-17(2)24-21(29)14-23(31-22(24)13-16)25(30)27-15-20(28-10-4-3-5-11-28)18-6-8-19(26)9-7-18/h6-9,12-14,20H,3-5,10-11,15H2,1-2H3,(H,27,30)

InChI Key

SGGDEHCXUMXTID-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)OC(=CC2=O)C(=O)NCC(C3=CC=C(C=C3)Cl)N4CCCCC4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.